Cas no 222530-34-9 ((1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)
(1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
- (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
- (1R,3S)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
- (1S,3R)-3-(Boc-amino)cyclohexanecarboxylic Acid
- (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- cis-3-(Boc-amino)cyclohexanecarboxylic acid
- (1S,3R)-3-[[(TERT-BUTOXY)CARBONYL]AMINO]CYCLOHEXANECARBOXYLIC ACID
- cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
- (1S,3R)-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
- (1S,
- (1S,3R)-3-Boc-amino-cyclohexanecarboxylic acid
- AS-50485
- (1S,3R)-3-(Boc-amino)cyclohexane-1-carboxylic acid
- P10348
- cis-3-[(tert-butoxycarbonyl)amino]-cyclohexanecarboxylic acid
- DTXSID901139677
- A878639
- 222530-34-9
- (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
- (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
- (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylicacid
- cis-3-(tertbutoxycarbonylamino)-cyclohexanecarboxylic acid
- BOC-(+/-)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID
- rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- MFCD06227743
- AM9710
- EN300-200232
- cis-N-boc-3-aminocyclohexanecarboxylic acid
- CS-0053566
- cis-3-(n-boc-amino)cyclohexane carboxylic acid
- rel-(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
- EN300-396563
- AKOS016843684
- B3539
- JSGHMGKJNZTKGF-DTWKUNHWSA-N
- cis-3-Boc-amino-cyclohexanecarboxylic acid
- SCHEMBL554987
- (1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
-
- MDL: MFCD06227743
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
- InChI Key: JSGHMGKJNZTKGF-DTWKUNHWSA-N
- SMILES: O(C(C)(C)C)C(N[C@@H]1CCC[C@H](C(=O)O)C1)=O
Computed Properties
- Exact Mass: 243.14700
- Monoisotopic Mass: 243.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 1.7
Experimental Properties
- Density: 1.12
- Boiling Point: 396.7°C at 760 mmHg
- Flash Point: 193.7°C
- Refractive Index: 1.493
- PSA: 75.63000
- LogP: 2.54540
(1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0565-1g |
(1S,3R)-3-Boc-amino-cyclohexanecarboxylic acid |
222530-34-9 | 96% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0565-5g |
(1S,3R)-3-Boc-amino-cyclohexanecarboxylic acid |
222530-34-9 | 96% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0565-500mg |
(1S,3R)-3-Boc-amino-cyclohexanecarboxylic acid |
222530-34-9 | 96% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0565-250mg |
(1S,3R)-3-Boc-amino-cyclohexanecarboxylic acid |
222530-34-9 | 96% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0565-100mg |
(1S,3R)-3-Boc-amino-cyclohexanecarboxylic acid |
222530-34-9 | 96% | 100mg |
1161.82CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161401-1G |
(1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid |
222530-34-9 | 97% | 1g |
¥354.90 | 2023-09-01 | |
| Chemenu | CM104744-1g |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
222530-34-9 | 97% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM104744-5g |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
222530-34-9 | 97% | 5g |
$550 | 2021-08-06 | |
| Chemenu | CM104744-10g |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
222530-34-9 | 97% | 10g |
$1045 | 2021-08-06 | |
| Chemenu | CM104744-25g |
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
222530-34-9 | 97% | 25g |
$2090 | 2021-08-06 |
(1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid Suppliers
(1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
Professional Introduction to (1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid (CAS No. 222530-34-9)
(1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, with the CAS number 222530-34-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its chiral cyclohexane backbone and an amide-like functional group, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique stereochemistry and chemical properties make it a valuable building block for drug development, particularly in the design of enantiomerically pure pharmaceuticals.
The importance of stereochemistry in pharmaceuticals cannot be overstated. The presence of stereocenters in a molecule can dramatically influence its biological activity, metabolic stability, and overall efficacy. In the case of (1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, the specific configuration at the 1S and 3R positions contributes to its unique interactions with biological targets. This compound is particularly useful in the synthesis of protease inhibitors, which are essential in treating a wide range of diseases, including cancer and infectious disorders.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to isolate high-purity enantiomers, ensuring that pharmaceutical applications are not compromised by impurities or racemic mixtures. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality provides stability during synthetic transformations while allowing for selective deprotection under mild acidic conditions, making it a versatile tool in medicinal chemistry.
One of the most promising applications of (1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid is in the development of novel antibiotics. The cyclohexane scaffold mimics natural amino acid structures, which are often targeted by bacterial enzymes. By incorporating this compound into drug candidates, researchers aim to disrupt essential bacterial pathways while minimizing toxicity to human cells. Preliminary studies have shown that derivatives of this compound exhibit potent activity against Gram-positive bacteria, suggesting a strong potential for further development.
The role of computational chemistry in optimizing the properties of (1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid cannot be overlooked. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By leveraging these tools, scientists can design more effective drug candidates with reduced side effects. Additionally, computational methods help in understanding the mechanism of action at a molecular level, providing insights that can guide future synthetic efforts.
In conclusion, (1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid (CAS No. 222530-34-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and functional group make it an invaluable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in addressing global health challenges.
222530-34-9 ((1S,3R)-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid) Related Products
- 153039-17-9(4-Boc-amino-2,2-dimethylbutyric acid)
- 27687-14-5(trans-4-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylic acid)
- 132549-43-0(Boc-L-beta-Homoleucine)
- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)
- 162046-58-4(4-(t-Butoxycarbonyl)aminomethylcyclohexanecarboxylic Acid)
- 161601-29-2((1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)